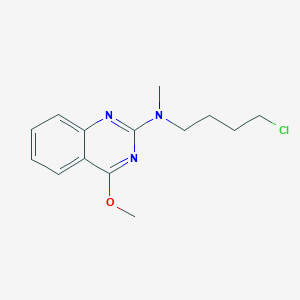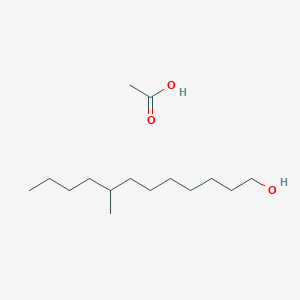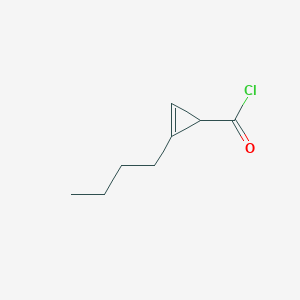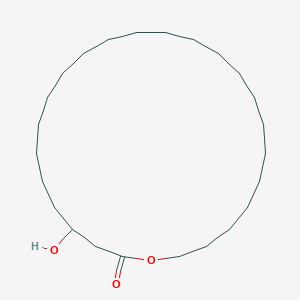
4-Hydroxy-1-oxacyclopentacosan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-oxacyclopentacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxacyclopentacosan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the lactone ring. For example, the use of sulfuric acid or sodium hydroxide as a catalyst can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-oxacyclopentacosan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving lactones.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-oxacyclopentacosan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-cyclopentenone: This compound has a similar lactone structure but differs in the position of the hydroxyl group.
4-Hydroxy-2-cyclohexenone: Another similar compound with a different ring size and structure.
The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81155-72-8 |
|---|---|
Molekularformel |
C24H46O3 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
4-hydroxy-oxacyclopentacosan-2-one |
InChI |
InChI=1S/C24H46O3/c25-23-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-27-24(26)22-23/h23,25H,1-22H2 |
InChI-Schlüssel |
JRMBLOCTLLFAGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCC(CC(=O)OCCCCCCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


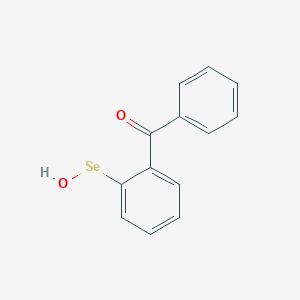
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
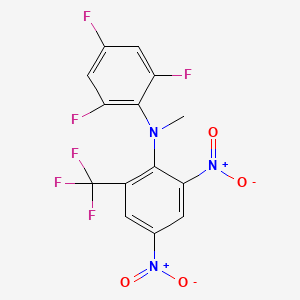
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)

![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
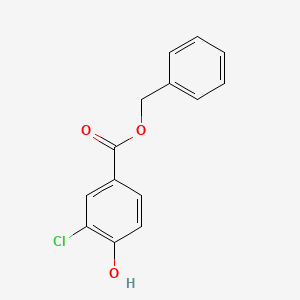

![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
